Ezetimibe-d4
Übersicht
Beschreibung
Ezetimib ist ein potenter Cholesterinabsorptionsinhibitor, der durch Blockieren des Niemann-Pick C1-like 1 (NPC1L1)-Proteins wirkt, das für die Aufnahme von Cholesterin im Darm verantwortlich ist . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung und in analytischen Anwendungen verwendet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SCH 58235 D4 beinhaltet die Einarbeitung von Deuterium in das Ezetimib-Molekül. Deuterium ist ein stabiles Isotop des Wasserstoffs, und seine Einarbeitung kann die pharmakokinetischen und metabolischen Profile des Arzneimittels beeinflussen . Der Syntheseweg beinhaltet typischerweise die Deuterierung bestimmter Wasserstoffatome im Ezetimib-Molekül unter kontrollierten Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion von SCH 58235 D4 folgt ähnlichen Synthesewegen wie oben beschrieben, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Spezialausrüstung und -bedingungen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verbindung wird dann gereinigt und auf Qualität geprüft, bevor sie für Forschungszwecke zur Verfügung gestellt wird .
Wirkmechanismus
Target of Action
Ezetimibe-d4-1, also known as Ezetimibe, primarily targets the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 is a key transporter facilitating cholesterol ingress into enterocytes, the cells lining the small intestine . This protein plays an essential role in promoting intestinal cholesterol uptake .
Mode of Action
This compound-1 acts by inhibiting the intestinal cholesterol and phytosterol absorption . It achieves this through direct binding to a transmembrane loop of the NPC1L1 protein . By interfering with the intestinal uptake of cholesterol and phytosterols, this compound-1 reduces the delivery of intestinal cholesterol to the liver .
Biochemical Pathways
The primary biochemical pathway affected by this compound-1 is the intestinal cholesterol absorption pathway . By inhibiting NPC1L1, this compound-1 prevents the uptake of dietary and biliary cholesterol in the small intestine, thereby reducing the amount of cholesterol delivered to the liver . This leads to a decrease in hepatic cholesterol stores and an increase in clearance of cholesterol from the blood .
Pharmacokinetics
This compound-1 is rapidly absorbed and extensively metabolized to the pharmacologically active ezetimibe-glucuronide . The plasma exposure of this compound-1 and its main active phenolic glucuronide, EZE-Ph, increases significantly in the presence of hepatic impairment . The conversion of this compound-1 to EZE-Ph decreases concentration-dependently in hepatic impairment .
Result of Action
The primary result of this compound-1’s action is a reduction in low-density lipoprotein cholesterol (LDL-C) levels . By inhibiting the absorption of cholesterol in the intestine, this compound-1 reduces the total amount of cholesterol entering the bloodstream. This leads to a decrease in the level of LDL-C, which is often referred to as “bad cholesterol” because high levels of LDL-C can lead to the buildup of plaque in the arteries .
Action Environment
The action of this compound-1 can be influenced by various environmental factors. For instance, hepatic impairment can significantly increase the systemic exposure of this compound-1 and its main active phenolic glucuronide, EZE-Ph . Bile acids that accumulate due to liver injury can inhibit the uptake of EZE-Ph by organic anion transporting polypeptides (OATPs), affecting the drug’s action .
Biochemische Analyse
Biochemical Properties
Ezetimibe-d4-1 inhibits the absorption of cholesterol by binding to the NPC1L1 protein located in the apical membrane of enterocytes in the small intestine . This binding prevents the internalization of cholesterol into the cells, thereby reducing the overall cholesterol levels in the body. The compound interacts with various enzymes and proteins involved in cholesterol metabolism, including uridine 5’-diphosphate-glucuronosyltransferase isoenzymes, which glucuronidate ezetimibe to form its active metabolite, ezetimibe-glucuronide . Additionally, this compound-1 does not interfere with the absorption of triglycerides, fatty acids, or fat-soluble vitamins .
Cellular Effects
This compound-1 exerts its effects on enterocytes by inhibiting the uptake of cholesterol, leading to a decrease in intracellular cholesterol levels . This reduction in cholesterol levels triggers a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream . This compound-1 also influences cell signaling pathways related to cholesterol homeostasis, including the activation of sterol regulatory element-binding proteins (SREBPs), which regulate the expression of genes involved in cholesterol synthesis and uptake .
Molecular Mechanism
The primary mechanism of action of this compound-1 involves the inhibition of the NPC1L1 protein, which is responsible for the uptake of cholesterol into enterocytes . By binding to NPC1L1, this compound-1 prevents the internalization of cholesterol, thereby reducing its absorption . This inhibition leads to a decrease in the delivery of cholesterol to the liver, resulting in a reduction in hepatic cholesterol stores and an increase in the expression of LDL receptors on hepatocytes . The compound also undergoes glucuronidation by uridine 5’-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide, which retains the ability to inhibit NPC1L1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound-1 on cholesterol absorption are observed to be stable over time . The compound maintains its inhibitory activity on NPC1L1 and continues to reduce cholesterol absorption in both in vitro and in vivo studies . Long-term studies have shown that this compound-1 remains effective in reducing cholesterol levels without significant degradation or loss of activity . Additionally, the compound does not exhibit any adverse effects on cellular function or viability over extended periods of exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound-1 on cholesterol absorption are dose-dependent . Lower doses of the compound result in a moderate reduction in cholesterol levels, while higher doses lead to a more pronounced decrease in cholesterol absorption . At very high doses, this compound-1 may cause adverse effects such as gastrointestinal disturbances and liver toxicity . The optimal dosage for achieving the desired cholesterol-lowering effects without causing toxicity varies depending on the species and experimental conditions .
Metabolic Pathways
This compound-1 is primarily metabolized in the liver and intestine through glucuronidation by uridine 5’-diphosphate-glucuronosyltransferase isoenzymes . The major metabolite, ezetimibe-glucuronide, retains the ability to inhibit NPC1L1 and contributes to the overall cholesterol-lowering effects of the compound . The metabolic pathways of this compound-1 do not involve significant interactions with other enzymes or cofactors, and the compound does not affect the metabolism of other lipids or fat-soluble vitamins .
Transport and Distribution
This compound-1 is transported and distributed within cells and tissues primarily through passive diffusion . The compound is absorbed in the small intestine and transported to the liver, where it undergoes glucuronidation to form ezetimibe-glucuronide . Both this compound-1 and its glucuronide metabolite are distributed to various tissues, including the liver, intestine, and plasma . The compound does not rely on specific transporters or binding proteins for its distribution and does not accumulate in any particular tissue .
Subcellular Localization
This compound-1 is localized primarily in the apical membrane of enterocytes in the small intestine, where it exerts its inhibitory effects on NPC1L1 . The compound does not undergo significant subcellular compartmentalization and remains associated with the plasma membrane . This compound-1 does not require any specific targeting signals or post-translational modifications for its localization and activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SCH 58235 D4 involves the incorporation of deuterium into the Ezetimibe molecule. Deuterium is a stable isotope of hydrogen, and its incorporation can affect the pharmacokinetic and metabolic profiles of the drug . The synthetic route typically involves the deuteration of specific hydrogen atoms in the Ezetimibe molecule under controlled conditions.
Industrial Production Methods
Industrial production of SCH 58235 D4 follows similar synthetic routes as described above but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and consistency of the final product. The compound is then purified and tested for quality before being made available for research purposes .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SCH 58235 D4 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation von SCH 58235 D4 zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
SCH 58235 D4 wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, die Cholesterinabsorption zu hemmen, häufig verwendet. Einige seiner Anwendungen sind:
Wirkmechanismus
SCH 58235 D4 übt seine Wirkung aus, indem es das NPC1L1-Protein hemmt, das für die Aufnahme von Cholesterin im Darm verantwortlich ist. Diese Hemmung verhindert die Aufnahme von diätetischem und biliärem Cholesterin, was zu einer Reduktion des Cholesterinspiegels im Plasma führt . Die Verbindung wird glukuronidiert, um einen einzelnen Metaboliten zu bilden, der sich in der Darmwand lokalisiert und die Cholesterinaufnahme verhindert .
Wissenschaftliche Forschungsanwendungen
SCH 58235 D4 is widely used in scientific research due to its ability to inhibit cholesterol absorption. Some of its applications include:
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
SCH 58235 D4 ist einzigartig aufgrund seiner Deuteriummarkierung, die die pharmakokinetischen und metabolischen Profile des Arzneimittels beeinflussen kann. Dies macht es zu einem wertvollen Werkzeug in der Forschung, um die Auswirkungen der Deuteriumsubstitution auf das Arzneimittelverhalten zu untersuchen .
Eigenschaften
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i1D,2D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNTVTPDXPETLC-GMASCKFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)[2H])[2H])F)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.